molecular formula C10H14N2 B13620402 5-Methyl-2-(pyrrolidin-2-yl)pyridine CAS No. 23894-39-5

5-Methyl-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B13620402
CAS No.: 23894-39-5
M. Wt: 162.23 g/mol
InChI Key: XYMBPXORZZSXBP-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C10H14N2. It is a derivative of pyridine, featuring a pyrrolidine ring attached to the pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and reduction . The reaction conditions often involve the use of strong bases and reducing agents, with temperatures ranging from -20°C to 80°C .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves similar synthetic routes but is scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring allows for efficient binding to these targets, modulating their activity. This compound can influence various biological pathways, including those involved in neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(pyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a pyrrolidine moiety allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .

Properties

CAS No.

23894-39-5

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C10H14N2/c1-8-4-5-10(12-7-8)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3

InChI Key

XYMBPXORZZSXBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2CCCN2

Origin of Product

United States

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